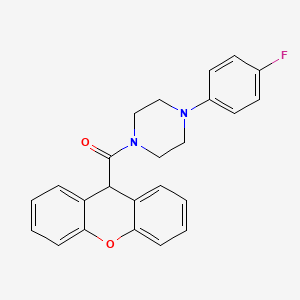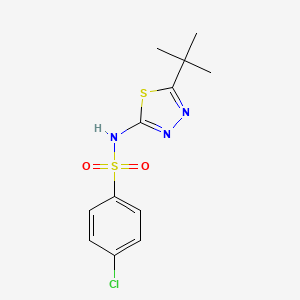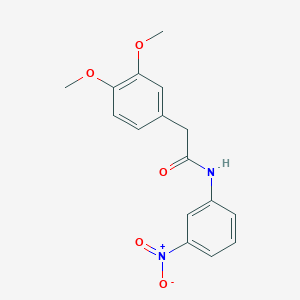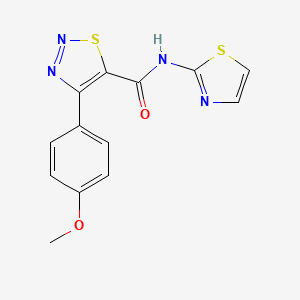
N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indazole ring, a pyrrolidine ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed via the reaction of an appropriate amine with a diketone or through the cyclization of amino acids.
Coupling Reactions: The final step involves coupling the indazole and pyrrolidine rings with the 3,5-dimethylphenyl group using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole N-oxides, while reduction could produce alcohol derivatives of the pyrrolidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.
Industry
In industrial applications, the compound’s unique properties could be leveraged in the development of new materials, catalysts, or other chemical products.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indazole ring may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring and carboxamide group could also play roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylate
- N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylamide
Uniqueness
This compound is unique due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H20N4O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-12-7-13(2)9-15(8-12)21-20(26)14-10-18(25)24(11-14)19-16-5-3-4-6-17(16)22-23-19/h3-9,14H,10-11H2,1-2H3,(H,21,26)(H,22,23) |
Clave InChI |
HQMLMAFNTCLYQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B14938212.png)


![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B14938233.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14938241.png)
![Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938247.png)
![3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B14938257.png)

![N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14938261.png)
![Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938266.png)
